2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring linked via a sulfonamide group to an 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan scaffold. Its structural complexity arises from the fused bicyclic tetrahydrodibenzo[b,d]furan system, which introduces steric and electronic constraints, and the methyl substituents on both the benzene and furan moieties. These modifications are likely designed to optimize lipophilicity, metabolic stability, and target-binding interactions, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-13-5-8-19-17(10-13)18-12-16(7-9-20(18)25-19)22-26(23,24)21-11-14(2)4-6-15(21)3/h4,6-7,9,11-13,22H,5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUTWBKANBEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide and the tetrahydrodibenzofuran moieties. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Molecular weights are approximate and based on structural calculations.
Key Observations:
Substituent Effects: The target compound’s 2,5-dimethyl groups on the benzene ring enhance steric bulk and lipophilicity compared to the 4-fluoro substituent in 329228-29-6. Fluorine’s electronegativity may improve binding to polar targets (e.g., enzymes), while methyl groups favor membrane permeability .
Heterocyclic Core :
- The tetrahydrodibenzo[b,d]furan system in sulfonamide derivatives (target compound and 329228-29-7) provides rigidity and planar aromaticity, which may enhance π-π stacking interactions in biological systems.
- In contrast, the thiadiazole ring in 329224-16-0 introduces a sulfur atom and a smaller heterocycle, which could alter solubility and metabolic pathways (e.g., susceptibility to oxidation).
The pyrazole-containing compound lacks a sulfonamide/amide entirely, instead featuring an amine-linked ketone, which may limit its ability to mimic endogenous substrates.
Pharmacological and Physicochemical Implications
- Lipophilicity : The target compound’s methyl groups increase logP compared to 329228-29-7, suggesting better membrane penetration but possibly lower aqueous solubility.
- Metabolic Stability: The 8-methyl group on the tetrahydrodibenzo[b,d]furan may reduce cytochrome P450-mediated oxidation compared to non-methylated analogs.
- Target Selectivity : Structural differences in the heterocyclic core (e.g., thiadiazole vs. tetrahydrodibenzo[b,d]furan) imply divergent binding profiles. For example, sulfonamide-tetrahydrodibenzo[b,d]furan derivatives are often associated with cyclooxygenase (COX) inhibition, while thiadiazoles are explored for antimicrobial activity .
Biological Activity
2,5-Dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, summarizing key research findings and presenting data tables to elucidate its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.5 g/mol. The compound features a benzenesulfonamide group linked to a tetrahydrodibenzo[b,d]furan moiety, which contributes to its potential biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
Antitumor Activity
A study evaluating the antitumor effects of structurally related compounds indicated that derivatives with similar furan structures exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). In vitro assays revealed that these compounds could effectively inhibit cell proliferation.
Table 1: Antitumor Activity Data
| Compound Name | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the target compound are pending further experimental validation.
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against both Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated promising antibacterial activity.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Note: Further studies are required to establish definitive MIC values.
The proposed mechanism of action for similar compounds includes binding to DNA and inhibiting DNA-dependent enzymes. This interaction can disrupt cellular processes essential for cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving a derivative similar to the target compound demonstrated significant tumor reduction in patients with advanced lung cancer.
- Case Study on Antibacterial Efficacy : In a laboratory setting, a sulfonamide derivative was effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
